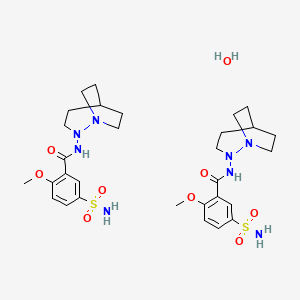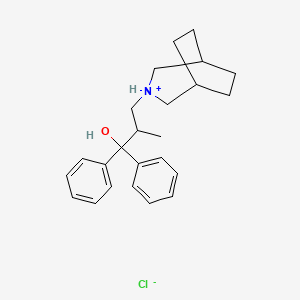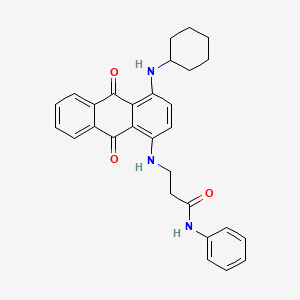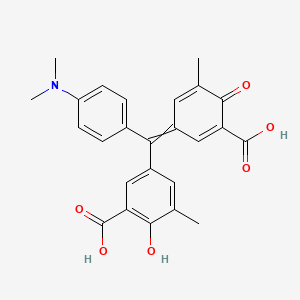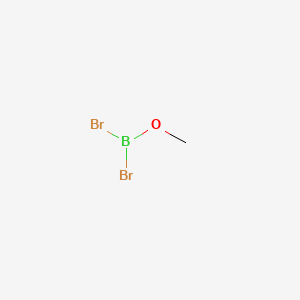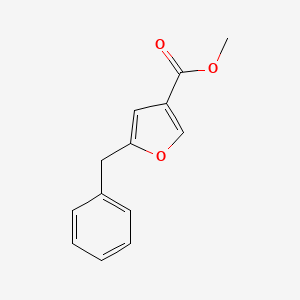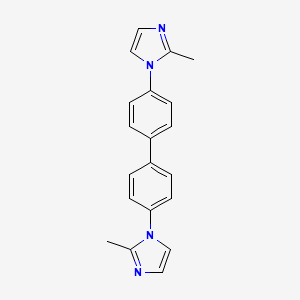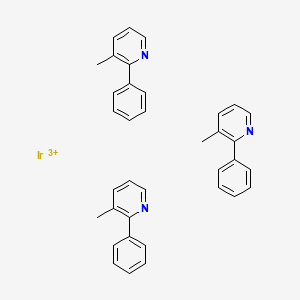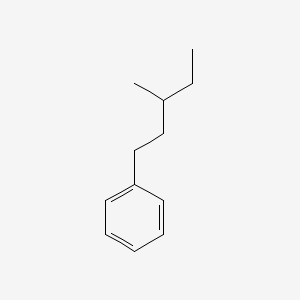
Tetraphosphorus octasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphorus octasulfide is an inorganic compound with the chemical formula P₄S₈. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, which consists of a tetrahedral array of four phosphorus atoms bonded to eight sulfur atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphosphorus octasulfide can be synthesized through the direct combination of white phosphorus (P₄) and elemental sulfur (S₈) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{P}_4 + \text{S}_8 \rightarrow \text{P}_4\text{S}_8 ]
Industrial Production Methods: Industrial production of this compound involves the thermolysis of mixtures of phosphorus and sulfur. The product distribution can be analyzed using 31P-NMR spectroscopy to ensure the desired compound is obtained .
Análisis De Reacciones Químicas
Types of Reactions: Tetraphosphorus octasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as chlorine or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metals.
Substitution: Substitution reactions often involve the replacement of sulfur atoms with other elements or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphorus oxides, while reduction can yield various phosphorus-sulfur compounds .
Aplicaciones Científicas De Investigación
Tetraphosphorus octasulfide has several applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are being conducted to investigate its potential therapeutic applications.
Industry: this compound is used in the production of lubricants, additives, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tetraphosphorus octasulfide exerts its effects involves its ability to interact with various molecular targets and pathways. Its unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other compounds and materials. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparación Con Compuestos Similares
Phosphorus pentasulfide (P₄S₁₀): Used in the production of organosulfur compounds.
Phosphorus sesquisulfide (P₄S₃): Used in the production of “strike anywhere matches.”
Other Phosphorus Sulfides: P₄S₄, P₄S₅, P₄S₆, P₄S₇, and P₄S₉.
Uniqueness: Tetraphosphorus octasulfide is unique due to its specific molecular structure and the balance of phosphorus and sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications .
Propiedades
Número CAS |
37295-14-0 |
|---|---|
Fórmula molecular |
P4S8 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1,3-bis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S8/c5-3-8-1-7-2(10-3)11-4(6,9-1)12-3 |
Clave InChI |
NMMODYSNYWOYCZ-UHFFFAOYSA-N |
SMILES canónico |
P12SP3SP(=S)(S1)SP(=S)(S2)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
